molecular formula C23H27NO4 B5397314 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate

Numéro de catalogue B5397314
Poids moléculaire: 381.5 g/mol
Clé InChI: AURDTQQEKOMLAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate, also known as BTTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule is a member of the piperidine family and has a benzoyloxy group attached to the piperidine ring. The synthesis of BTTB is a complex process that involves several steps, and its properties make it an ideal candidate for various scientific applications.

Mécanisme D'action

The mechanism of action of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate involves the selective blockage of the hERG potassium channel. This blockage leads to the prolongation of the cardiac action potential, which can lead to the development of cardiac arrhythmias.
Biochemical and physiological effects:
1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to have several biochemical and physiological effects. One of the main effects of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is the prolongation of the cardiac action potential. This effect can lead to the development of cardiac arrhythmias. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has also been shown to have an effect on the central nervous system. It has been shown to have an anticonvulsant effect in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in lab experiments is its selectivity for the hERG potassium channel. This selectivity makes it an ideal candidate for the development of new drugs for the treatment of cardiac arrhythmias. However, one of the limitations of using 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in lab experiments is its complex synthesis process. This can make it difficult to obtain large quantities of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate for use in experiments.

Orientations Futures

There are several future directions for the use of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate in scientific research. One of the main directions is the development of new drugs for the treatment of cardiac arrhythmias. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate can be used as a lead compound for the development of new drugs that selectively target the hERG potassium channel. Another direction is the study of the anticonvulsant properties of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate. This can lead to the development of new drugs for the treatment of epilepsy.

Applications De Recherche Scientifique

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been widely used in scientific research due to its unique properties. One of the main applications of 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is in the study of ion channels. 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate has been shown to selectively block the hERG potassium channel, which is involved in the regulation of cardiac action potential. This property makes 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate an ideal candidate for the development of new drugs for the treatment of cardiac arrhythmias.

Propriétés

IUPAC Name

(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2)15-19(27-20(25)17-11-7-5-8-12-17)16-23(3,4)24(22)28-21(26)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURDTQQEKOMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-hydroxy-4-benzoyloxy-2,2,6,6-tetramethylpiperidine, prepared as described by: Kurumada T. et. al., loc. cit., and benzoyl chloride in a procedure otherwise similar to that for preparing the compound 101 gives an 83% yield of the compound 111 which is obtained in the form of colourless crystals; melting point. 138-140° C. (toluene/hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.